Grossman's sealer
Overview
Description
Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a versatile compound commonly used in the cosmetics and personal care industry due to its multifunctional properties. This compound is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. It is typically used in shampoos, body washes, shower gels, hand washes, and baby washes .
Mechanism of Action
Target of Action
Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .
Mode of Action
As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .
Biochemical Pathways
Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .
Pharmacokinetics
The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .
Result of Action
Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .
Action Environment
The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .
Biochemical Analysis
Biochemical Properties
Polyglyceryl-3 Caprate serves as an effective emulsifier, facilitating the blending of water and oil-based ingredients in skincare and hair care products like creams, lotions, and shampoos . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing
Cellular Effects
Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience
Preparation Methods
Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
Chemical Reactions Analysis
Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid, resulting in the formation of a polyglycerol ester. This reaction is catalyzed by either acidic or basic conditions . The major product formed from this reaction is polyglyceryl-3 caprate itself.
Scientific Research Applications
Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifier, facilitating the blending of water and oil-based ingredients in various formulations. In biology and medicine, polyglyceryl-3 caprate is used in skincare and hair care products due to its gentle yet effective cleansing properties and ability to enhance product texture. It is also used in the formulation of shampoos, body washes, shower gels, hand washes, and baby washes .
Comparison with Similar Compounds
Grossman's sealer is similar to other polyglycerol esters, such as polyglyceryl-3 caprylate and polyglyceryl-3 caprate/caprylate/succinate. These compounds share similar surfactant and emulsifying properties, making them suitable for use in cosmetic formulations. polyglyceryl-3 caprate is unique in its ability to enhance product texture and stability, providing a smooth and luxurious feel upon application .
Similar compounds include:
- Polyglyceryl-3 caprylate
- This compound/caprylate/succinate
This compound stands out due to its mild nature, making it suitable for sensitive skin and providing a comfortable and non-irritating experience .
Properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
Record name | Sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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